Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate
Overview
Description
Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[B]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[B]thiophene Core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the cyclopenta[B]thiophene core, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways that are affected by the compound’s interaction with its molecular targets, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Dimethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate
- Dimethyl 2-{[(2E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3,4-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the aromatic ring
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
IUPAC Name |
dimethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-27-14-8-5-12(11-15(14)28-2)6-10-17(24)23-20-19(22(26)30-4)18-13(21(25)29-3)7-9-16(18)31-20/h5-6,8,10-11,13H,7,9H2,1-4H3,(H,23,24)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQCKODELJMBCE-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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